Fluroxene

Description

Fluroxene is an organofluorine compound.

Structure

3D Structure

Propriétés

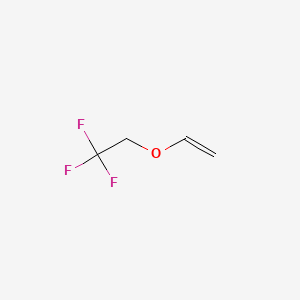

IUPAC Name |

2-ethenoxy-1,1,1-trifluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-8-3-4(5,6)7/h2H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEGDLSLRSOURQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CH2OCH=CH2, C4H5F3O |

Source

|

| Record name | FLUOROXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059957 |

Source

|

| Record name | (2,2,2-Trifluoroethoxy)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Volatile Liquid. Bp: 43 °C. Density: 1.14 g cm-3. Formerly used as an inhalation anesthetic., Liquid. (inhalation anesthetic); Note: A gas above 109 degrees F; [NIOSH] |

Source

|

| Record name | FLUOROXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluroxene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

109 °F at 760 mmHg (NIOSH, 2023) |

Source

|

| Record name | FLUOROXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.14 (NIOSH, 2023) - Denser than water; will sink |

Source

|

| Record name | FLUOROXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

286 mmHg (NIOSH, 2023), 286.0 [mmHg] |

Source

|

| Record name | FLUOROXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluroxene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

406-90-6 |

Source

|

| Record name | FLUOROXENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluroxene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxene [USAN:INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUROXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, (2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2,2,2-Trifluoroethoxy)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluroxene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7JHA3G03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ether, 2,2,2-trifluoroethyl vinyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KO40D990.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Fluroxene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a halogenated ether that was historically used as an inhalational anesthetic. Synthesized in 1951 by Julius G. Shukys, it was introduced for clinical use in 1954 under the brand name Fluoromar.[1] this compound offered rapid induction and recovery times for patients.[1] However, it was voluntarily withdrawn from the market in 1974 due to concerns regarding its flammability and potential for organ toxicity.[2] Despite its discontinued clinical use, the study of this compound's synthesis, chemical properties, and metabolic pathways continues to be of interest to researchers in the fields of medicinal chemistry and drug development for understanding the structure-activity relationships of anesthetic agents. This guide provides a comprehensive overview of the synthesis and chemical properties of this compound, including detailed experimental protocols and metabolic pathways.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a chemical formula of C₄H₅F₃O.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₅F₃O | [2] |

| Molar Mass | 126.08 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 43.1 °C | [3] |

| Density | 1.13 g/cm³ | [3] |

| Vapor Pressure | 286 mmHg at 20 °C | [3] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [3] |

| Stability | Combustible. Can form explosive mixtures with air. Reacts with strong oxidizing agents. | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the vinylation of 2,2,2-trifluoroethanol with acetylene. This reaction involves the addition of the alcohol across the triple bond of acetylene, typically in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2,2-Trifluoroethanol

-

Acetylene gas

-

Potassium hydroxide (catalyst)

-

High-pressure reaction vessel (autoclave)

-

Distillation apparatus

-

Appropriate solvents for purification (e.g., diethyl ether)

Procedure:

-

Preparation of the Catalyst: A solution of potassium hydroxide in 2,2,2-trifluoroethanol is prepared. The concentration of the catalyst can influence the reaction rate and yield.

-

Reaction Setup: The reaction is conducted in a high-pressure autoclave due to the gaseous nature of acetylene and the need for elevated temperatures and pressures. The autoclave is charged with the solution of 2,2,2-trifluoroethanol and the potassium hydroxide catalyst.

-

Vinylation Reaction: The autoclave is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen. Acetylene gas is then introduced into the vessel to the desired pressure. The reaction mixture is heated to a temperature typically in the range of 150-200°C. The reaction is maintained under these conditions with stirring for a specified period to allow for the formation of 2,2,2-trifluoroethyl vinyl ether.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The reaction mixture is then transferred to a separation funnel. The organic layer is washed with water to remove the catalyst and any unreacted alcohol. The crude this compound is then purified by fractional distillation to yield the final product.

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

This compound is a combustible liquid and can form explosive mixtures with air. It is reactive towards strong oxidizing agents. The vinyl ether linkage is susceptible to cleavage under certain conditions.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its toxicological profile. The molecule is metabolized in the liver primarily by the cytochrome P-450 enzyme system.[4] The metabolism proceeds via two main pathways, leading to the formation of trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[4] The relative production of these metabolites varies between species, which is thought to account for the observed differences in toxicity.[4]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Conclusion

This compound, while no longer in clinical use, represents an important molecule in the history of anesthetic development. Its synthesis via the vinylation of 2,2,2-trifluoroethanol is a classic example of ether formation. The chemical properties of this compound, particularly its flammability and metabolic profile, ultimately led to its withdrawal from the market. Understanding the synthesis, properties, and metabolism of this compound provides valuable insights for the design and development of safer and more effective anesthetic agents.

References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Fluorinated Anesthetics: A Technical Guide

An In-depth Exploration of the Historical Development, Physicochemical Properties, and Mechanistic Insights of Core Fluorinated Anesthetics for Researchers, Scientists, and Drug Development Professionals.

The introduction of fluorinated compounds revolutionized the field of anesthesiology, offering a significant improvement in safety and efficacy over their flammable ether predecessors. This technical guide provides a comprehensive overview of the historical development of key fluorinated anesthetics, from the early discovery of halothane to the modern, rapid-acting agents like sevoflurane and desflurane. It delves into their synthesis, physicochemical properties, and the current understanding of their mechanisms of action at the molecular level.

A Journey Through Time: The Historical Development of Fluorinated Anesthetics

The quest for the ideal anesthetic—one that is non-flammable, potent, and possesses a favorable pharmacokinetic profile—led to the systematic incorporation of fluorine into anesthetic molecules. This journey, spanning several decades, has resulted in the development of a series of agents that have become mainstays in modern surgical practice.

-

Halothane (Fluothane): The Pioneer First synthesized in 1951 by Charles W. Suckling at Imperial Chemical Industries, halothane marked a turning point in anesthesia.[1] It was introduced into clinical practice in 1956 and quickly gained popularity due to its non-flammable nature and potent anesthetic effects.[1][2] However, concerns over rare but severe hepatotoxicity, later understood to be immune-mediated, spurred the search for safer alternatives.[3][4]

-

Enflurane and Isoflurane: The Isomeric Advances In the 1960s, Ross Terrell and his team synthesized a series of halogenated methyl ethyl ethers, leading to the discovery of enflurane in 1963 and its isomer, isoflurane, in 1965.[5][6] Enflurane was introduced clinically in the 1970s, offering advantages over halothane, including greater metabolic stability.[3][4] Isoflurane, which became widely used in the 1980s, demonstrated even more favorable properties, such as lower solubility in blood, leading to faster induction and emergence from anesthesia, and a lower risk of the convulsive side effects sometimes seen with enflurane.[3][4]

-

Sevoflurane and Desflurane: The Modern Era of Rapid Onset and Offset The 1990s saw the introduction of two highly fluorinated ethers that further refined anesthetic practice: sevoflurane and desflurane. Sevoflurane, first synthesized in the 1970s but not clinically developed until later, is known for its low pungency, making it suitable for inhalation induction, and its rapid onset and recovery.[7][8] Desflurane, synthesized in the 1970s and introduced clinically in the 1990s, has the lowest blood-gas solubility of the volatile anesthetics, resulting in the most rapid induction and emergence from anesthesia.[9][10][11] Its low boiling point, however, necessitates the use of a special heated and pressurized vaporizer for administration.[12]

Physicochemical Properties: A Quantitative Comparison

The clinical characteristics of fluorinated anesthetics are directly related to their physicochemical properties. Understanding these properties is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.

| Property | Halothane | Enflurane | Isoflurane | Sevoflurane | Desflurane |

| Molecular Weight ( g/mol ) | 197.4 | 184.5 | 184.5 | 200.1 | 168.0 |

| Boiling Point (°C) | 50.2 | 56.5 | 48.5 | 58.6 | 22.8 |

| Vapor Pressure @ 20°C (mmHg) | 243 | 175 | 238 | 157 | 669 |

| Blood/Gas Partition Coefficient | 2.4 | 1.9 | 1.4 | 0.68 | 0.42 |

| Oil/Gas Partition Coefficient | 224 | 98 | 98 | 47 | 19 |

| Minimum Alveolar Concentration (MAC) in O₂ (%) | 0.75 | 1.68 | 1.15 | 2.05 | 6.0 |

Experimental Protocols: Synthesis and Characterization

Synthesis of Key Fluorinated Anesthetics

The synthesis of fluorinated anesthetics involves specialized chemical reactions, often requiring careful control of temperature, pressure, and catalysts.

The commercial synthesis of halothane typically involves a two-step process starting from trichloroethylene:

-

Fluorination: Trichloroethylene is reacted with hydrogen fluoride (HF) in the presence of a catalyst, such as antimony trichloride (SbCl₃), at elevated temperatures (e.g., 130°C). This step substitutes chlorine atoms with fluorine, yielding 2-chloro-1,1,1-trifluoroethane.

-

Bromination: The intermediate is then reacted with bromine (Br₂) at a high temperature (e.g., 450°C) to introduce a bromine atom, resulting in the formation of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).

One common method for the synthesis of isoflurane involves the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether:

-

Starting Material: The synthesis begins with 2,2,2-trifluoroethyl difluoromethyl ether.

-

Chlorination: This ether is then subjected to chlorination, often using chlorine gas under controlled conditions, to replace a hydrogen atom on the ethyl group with a chlorine atom, yielding isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether).

A widely used method for the industrial production of sevoflurane is a two-step process:

-

Chloromethylation: Hexafluoroisopropanol (HFIP) is reacted with paraformaldehyde and hydrogen chloride in the presence of a catalyst to form 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane.

-

Fluorination: The resulting chloromethyl ether is then fluorinated using a fluorinating agent, such as potassium fluoride or hydrogen fluoride, to replace the chlorine atom with fluorine, yielding sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane).

The most common commercial synthesis of desflurane involves the fluorination of isoflurane:

-

Starting Material: Isoflurane is used as the starting material.

-

Fluorination: Isoflurane is reacted with a strong fluorinating agent, such as bromine trifluoride (BrF₃) or hydrogen fluoride (HF) in the presence of a catalyst, to replace the chlorine atom with a fluorine atom, resulting in the formation of desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether).

Key Experimental Methodologies

MAC is a standard measure of anesthetic potency and is defined as the alveolar concentration of an anesthetic at one atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus.

Experimental Workflow for MAC Determination in an Animal Model (e.g., Rat):

Caption: Workflow for determining Minimum Alveolar Concentration (MAC).

The blood/gas partition coefficient is a measure of the solubility of an anesthetic in the blood and is a key determinant of the speed of induction and emergence. Headspace gas chromatography is a common method for its determination.

Experimental Workflow for Blood/Gas Partition Coefficient Measurement:

Caption: Workflow for Blood/Gas Partition Coefficient Measurement.

Mechanisms of Action: Signaling Pathways

The precise mechanisms by which fluorinated anesthetics produce the state of general anesthesia are complex and not fully elucidated. However, it is widely accepted that they modulate the function of several ligand-gated ion channels and other neuronal proteins.

GABA-A Receptor Potentiation

A primary target for many volatile anesthetics is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Fluorinated anesthetics bind to specific sites on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.

References

- 1. m.youtube.com [m.youtube.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. US6800786B1 - Preparation of desflurane - Google Patents [patents.google.com]

- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1651377A - Preparation method of isoflurane - Google Patents [patents.google.com]

- 6. CN102498085A - Process for the manufacture of sevoflurane - Google Patents [patents.google.com]

- 7. ahajournals.org [ahajournals.org]

- 8. The inhibition of the N-methyl-D-aspartate receptor channel by local anesthetics in mouse CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5205914A - Synthesis of desflurane - Google Patents [patents.google.com]

- 10. "Assessment of GABAa receptor modulation by potential endozepines : a p" by Shikha Goel [scholarworks.smith.edu]

- 11. Desflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Fluroxene's Anesthetic Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early studies investigating the anesthetic potency of Fluroxene (2,2,2-trifluoroethyl vinyl ether). This compound, synthesized in 1951, was one of the first fluorinated anesthetic agents introduced into clinical practice in 1954.[1] Despite its initial promise of rapid induction and recovery, concerns over its flammability and organ toxicity led to its withdrawal from the market in 1974. This document consolidates the quantitative data on its potency, details the experimental protocols from key early investigations, and visualizes the methodologies and conceptual frameworks of the time.

Quantitative Data on Anesthetic Potency

The anesthetic potency of inhalational agents is primarily quantified by the Minimum Alveolar Concentration (MAC) and its various derivatives, along with its solubility characteristics as described by partition coefficients. The following tables summarize the key quantitative data for this compound from early studies.

Table 1: Minimum Alveolar Concentration (MAC) of this compound

| Species | MAC Value (%) | Study (Year) | Notes |

| Dog | 3.7 | Eger et al. (1965) | Determined as the alveolar concentration required to prevent gross muscular movement in response to a painful stimulus. |

| Human (Awake) | 1.48 (0.39 x MAC) | Stoelting et al. (1970) | MAC-awake, the alveolar concentration at which 50% of subjects respond to command. The MAC for surgical anesthesia in humans was not explicitly stated in this study but was used as a reference for the MAC-awake value. |

Table 2: Partition Coefficients of this compound

Partition coefficients are crucial for understanding the pharmacokinetics of an inhalational anesthetic, influencing the speed of induction and emergence from anesthesia.

| Partition Coefficient | Value | Temperature (°C) | Study |

| Blood/Gas | 1.37 | 37 | Multiple early sources |

| Lipid/Gas | 52 | 25 | Daniels et al. (1979)[2] |

| Oil/Gas | 47.7 | 37 | Multiple early sources |

| Water/Gas | 0.81 | 37 | Multiple early sources |

Experimental Protocols

The following sections detail the methodologies employed in the seminal studies that established the anesthetic potency of this compound.

Determination of Minimum Alveolar Concentration (MAC) in Dogs (Eger et al., 1965)

This study was foundational in establishing MAC as a standard measure of anesthetic potency.

Objective: To determine the equipotent alveolar concentrations of various anesthetic agents, including this compound, in dogs.

Experimental Subjects: Mongrel dogs.

Methodology:

-

Anesthetic Administration: Anesthesia was induced and maintained using a circle anesthetic system. The concentration of this compound in the inspired gas was controlled using a calibrated vaporizer.

-

Anesthetic Concentration Measurement: The end-tidal (alveolar) concentration of this compound was measured. While the specific analytical method for this compound is not detailed in this specific paper, gas chromatography was a common method for such measurements during that era.

-

Equilibration Period: A steady-state alveolar concentration was maintained for at least 15 minutes before applying a noxious stimulus to ensure equilibration between the alveoli, blood, and brain.

-

Noxious Stimulus: A standardized painful stimulus was applied. The specific nature of the stimulus in the 1965 paper for multiple anesthetics was a tail clamp applied for up to one minute.

-

Endpoint: The presence or absence of gross, purposeful muscular movement in response to the stimulus was observed.

-

MAC Determination: The MAC value was determined as the mean of the lowest alveolar concentration that prevented movement and the highest concentration that permitted movement in response to the stimulus.

Determination of MAC-Awake in Humans (Stoelting et al., 1970)

This study investigated the alveolar concentration at which patients awaken from anesthesia, providing a different perspective on anesthetic potency.

Objective: To determine the minimum alveolar concentrations of various anesthetics, including this compound, at which patients awaken.

Experimental Subjects: Human volunteers.

Methodology:

-

Anesthetic Maintenance: Anesthesia was maintained at a stable end-tidal concentration of this compound for a defined period.

-

Awakening Protocol: The inspired concentration of this compound was gradually decreased.

-

Endpoint: The end-tidal concentration of this compound was recorded at the moment the subject was first able to open their eyes on command.

-

MAC-Awake Calculation: The MAC-awake was determined as the average of the end-tidal concentrations at which the first response and the last failure to respond occurred.

Determination of Partition Coefficients

The determination of blood/gas and oil/gas partition coefficients was crucial for understanding the uptake, distribution, and elimination of this compound. These were typically determined using in vitro methods.

General Principle: A known volume of the liquid phase (blood or oil) was equilibrated with a known volume and concentration of the anesthetic gas in a sealed container at a constant temperature. After equilibration, the concentration of the anesthetic in the gas phase was measured, and the amount dissolved in the liquid phase was calculated by subtraction from the initial amount. The partition coefficient was then calculated as the ratio of the concentration in the liquid phase to the concentration in the gas phase.

Methodology:

-

Sample Preparation: Samples of human blood or a reference lipid (like olive oil) were used.

-

Equilibration: The liquid was placed in a sealed vessel (e.g., a tonometer) with a known volume of gas containing this compound. The vessel was agitated at a constant temperature (typically 37°C) until equilibrium was reached.

-

Concentration Measurement: The concentration of this compound in the gas phase was measured, often using gas chromatography.

-

Calculation: The partition coefficient (λ) was calculated using the formula: λ = (Amount of anesthetic in liquid phase / Volume of liquid phase) / (Amount of anesthetic in gas phase / Volume of gas phase).

Signaling Pathways and Mechanisms of Action

The early studies on this compound and other inhaled anesthetics were largely focused on their physiological effects and physical properties rather than their molecular mechanisms of action. The concept of specific receptor targets for anesthetics was not well-established during this period. The prevailing theory was the Meyer-Overton hypothesis, which correlated anesthetic potency with lipid solubility. This theory posited that anesthetics exert their effect by dissolving in the lipid bilayer of nerve cell membranes, causing a disruption of neuronal function.

Conclusion

The early investigations into the anesthetic potency of this compound were instrumental in developing standardized methods for evaluating inhalational anesthetics. The establishment of MAC as a measure of potency and the characterization of its physicochemical properties through partition coefficients provided a quantitative framework for comparing different agents. While this compound is no longer in clinical use due to safety concerns, the foundational research conducted on this and other early fluorinated ethers paved the way for the development of the safer and more effective anesthetic agents used today. The experimental protocols detailed in this guide highlight the rigorous approach taken by early anesthetic researchers and provide valuable context for contemporary drug development and research.

References

- 1. Minimum alveolar concentrations in man on awakening from methoxyflurane, halothane, ether and this compound anesthesia: MAC awake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel method for determining the blood/gas partition coefficients of inhalation anesthetics to calculate the percentage of loss at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1951 Synthesis of Fluroxene: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) holds a significant place in the history of anesthesiology as one of the first fluorinated anesthetic agents to be synthesized. In 1951, Julius G. Shukys, working for Airco, successfully synthesized this novel compound, which would later be marketed as Fluoromar.[1][2] Its introduction marked a pivotal moment in the search for safer and more effective inhalational anesthetics. This compound offered rapid induction and recovery times, but was later withdrawn from the market in 1974 due to concerns about its flammability and potential for organ toxicity.[1][2] This document provides an in-depth technical guide to the likely core synthesis method employed by J.G. Shukys in 1951, based on the prevalent chemical methodologies of the era for the creation of vinyl ethers.

Core Synthesis Pathway: Vinylation of 2,2,2-Trifluoroethanol

The overall reaction is as follows:

CF₃CH₂OH + HC≡CH → CF₃CH₂OCH=CH₂

This process involves the base-catalyzed addition of the alcohol to the acetylene triple bond.

Experimental Protocol

The following is a detailed, reconstructed experimental protocol for the synthesis of this compound via the vinylation of 2,2,2-trifluoroethanol. This protocol is based on established chemical principles and general procedures for vinyl ether synthesis from the mid-20th century.

Materials:

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Acetylene (C₂H₂) gas

-

Potassium hydroxide (KOH) or other suitable base (e.g., sodium metal)

-

An inert, high-boiling solvent (e.g., dioxane, dibutyl ether)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Catalyst Preparation: A solution of potassium 2,2,2-trifluoroethoxide is prepared by dissolving potassium hydroxide in an excess of 2,2,2-trifluoroethanol under anhydrous conditions. Alternatively, metallic sodium can be carefully reacted with the alcohol to form the sodium alkoxide.

-

Reaction Setup: The prepared catalyst solution is charged into a high-pressure autoclave. The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.

-

Introduction of Acetylene: Acetylene gas is introduced into the autoclave to the desired pressure.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 150-200°C. The pressure inside the autoclave will increase due to the heating and the partial pressure of the acetylene. The reaction is maintained under these conditions with constant stirring for several hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the drop in acetylene pressure as it is consumed.

-

Work-up and Purification:

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess acetylene is carefully vented.

-

The reaction mixture is neutralized with a weak acid to quench the catalyst.

-

The crude product is then subjected to fractional distillation to separate the this compound from the unreacted 2,2,2-trifluoroethanol, solvent, and any byproducts.

-

Quantitative Data

The following table summarizes the typical quantitative data associated with the vinylation of 2,2,2-trifluoroethanol. These values are representative of this type of reaction and are intended for illustrative purposes.

| Parameter | Value |

| Reactants | |

| 2,2,2-Trifluoroethanol | 1.0 mol equivalent |

| Acetylene | 1.1 - 1.5 mol equivalent |

| Catalyst (KOH) | 0.1 - 0.2 mol equivalent |

| Reaction Conditions | |

| Temperature | 150 - 200 °C |

| Pressure | 10 - 20 atm |

| Reaction Time | 4 - 8 hours |

| Product | |

| Yield of this compound | 60 - 80% |

| Boiling Point of this compound | 42.5 °C |

Visualizing the Synthesis and Related Pathways

This compound Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

References

Initial Clinical Trials of Fluroxene (Fluoromar): An In-depth Technical Guide

Published: December 16, 2025

Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the initial clinical trials of the inhalational anesthetic Fluroxene (brand name: Fluoromar), conducted in the 1950s. This compound, or 2,2,2-trifluoroethyl vinyl ether, was synthesized in 1951 by Julius G. Shukys and introduced into clinical use in 1954.[1] This document collates available quantitative data from these early studies, details the experimental protocols of the time, and visually represents the logical relationships and workflows of these pioneering clinical investigations. While the understanding of molecular signaling pathways was nascent in the 1950s, this guide also encapsulates the then-understood physiological effects of this anesthetic agent. The information presented herein is intended to offer a historical perspective on anesthetic drug development and clinical trial methodology.

Introduction

The 1950s marked a significant era in the development of anesthetic agents, with a move towards halogenated hydrocarbons to improve upon the flammability and side-effect profiles of existing ethers. This compound (Fluoromar) emerged as one of the first fluorinated anesthetics to undergo clinical investigation.[1] Synthesized in 1951, its initial evaluation in humans began in 1954, with anesthesiologist Dr. Max S. Sadove being the first to receive the agent.[1] This guide focuses on the foundational clinical studies that characterized the pharmacodynamics and clinical utility of this compound in the 1950s.

Physicochemical Properties

This compound is a volatile liquid with the following properties:

| Property | Value |

| Molecular Formula | C4H5F3O |

| Boiling Point | 43°C |

| Density | 1.14 g/cm³ |

These properties contributed to its administration via inhalation and its pharmacokinetic profile.

Early Clinical Trial Data (1954-1962)

The initial clinical trials of this compound were primarily observational and aimed at characterizing its anesthetic properties and safety in surgical patients. Two key studies from this period provide the bulk of the available quantitative data.

Preliminary Clinical Experience (1956)

A preliminary report published in 1956 detailed the use of this compound in 80 surgical cases. The findings highlighted its rapid induction and recovery times.

Table 1: Summary of Preliminary Clinical Trial of this compound (80 Cases)

| Parameter | Observation |

| Number of Patients | 80 |

| Induction | Rapid and not unpleasant loss of consciousness. |

| Maintenance | Generally smooth, though labile. |

| Recovery | Rapid return of reflexes. |

| Muscular Relaxation | Incomplete; attempts to deepen anesthesia for relaxation could lead to delayed recovery. |

| Postanesthetic Complications | Nausea and vomiting reported at an incidence no greater than other inhalation agents. |

Larger Scale Clinical Evaluation (1962)

A more extensive clinical evaluation published in 1962 summarized the use of this compound as the primary anesthetic agent in 614 surgical cases. This study provided a broader view of its clinical applicability across various surgical procedures.

Table 2: Patient Demographics and Surgical Procedures in the 1962 this compound Clinical Evaluation (614 Cases)

| Characteristic | Details |

| Number of Patients | 614 |

| Age Range | All ages included |

| Types of Surgery | General, orthopedic, gynecological, urological, thoracic, and neurosurgical procedures. |

Table 3: Anesthetic Characteristics from the 1962 Clinical Evaluation

| Parameter | Observation |

| Induction Time | Rapid |

| Recovery Time | Rapid |

| Analgesia | Potent |

| Side Effects | Minimal "bucking" (laryngospasm). |

Experimental Protocols

The experimental protocols of the 1950s, while less standardized than modern clinical trials, followed a general methodology for evaluating new anesthetic agents.

Patient Selection and Premedication

Patients were generally selected from the routine surgical schedule. Premedication typically consisted of a combination of a barbiturate (e.g., pentobarbital), an opioid (e.g., meperidine or morphine), and an anticholinergic (e.g., atropine or scopolamine) administered 45 to 60 minutes prior to surgery.

Anesthetic Administration and Monitoring

The administration of this compound was typically accomplished using a vaporizer attached to a gas machine, allowing for controlled delivery of the anesthetic vapor.

Experimental Workflow for this compound Administration

References

Fluroxene's Market Withdrawal in 1974: A Technical Analysis of the Core Reasons

For Immediate Release

CUPERTINO, CA — Fluroxene (2,2,2-trifluoroethyl vinyl ether), an inhalational anesthetic introduced in 1954, was voluntarily withdrawn from the market in 1974. This decision was prompted by accumulating evidence of significant organ toxicity, particularly hepatotoxicity, and concerns regarding its flammability. This in-depth technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the scientific underpinnings of this compound's market withdrawal, focusing on its metabolism, toxicity, and the experimental findings that elucidated these risks.

Executive Summary

The market withdrawal of this compound was a pivotal moment in anesthetic drug development, underscoring the importance of rigorous toxicological evaluation. The primary drivers for its removal were twofold: flammability at higher concentrations and, more critically, organ toxicity. The toxicity of this compound is not inherent to the parent compound but is a direct consequence of its metabolic activation, primarily by the cytochrome P450 (CYP) enzyme system. This process generates reactive metabolites, most notably 2,2,2-trifluoroethanol (TFE), which has been identified as the principal agent of cellular injury, particularly in the liver. The toxicity of this compound was found to be highly species-dependent and could be significantly exacerbated by the prior administration of drugs that induce hepatic microsomal enzymes.

Organ Toxicity: A Metabolically Driven Phenomenon

The organ toxicity associated with this compound, predominantly hepatotoxicity, is a classic example of metabolic bioactivation leading to adverse effects. The lipophilic nature of this compound facilitates its entry into hepatocytes, where it undergoes extensive metabolism.

The Metabolic Pathway of this compound

The metabolism of this compound proceeds via two main pathways, both initiated by the cytochrome P450 system.

-

O-dealkylation of the trifluoroethyl moiety: This is the critical pathway leading to toxicity. The vinyl group is cleaved, yielding 2,2,2-trifluoroethanol (TFE) and acetate. TFE is further oxidized by alcohol dehydrogenase to trifluoroacetaldehyde, which is then converted to the less toxic trifluoroacetic acid (TFAA) by aldehyde dehydrogenase.[1][2]

-

Epoxidation of the vinyl group: This pathway can lead to the formation of a reactive epoxide intermediate.

dot

The key takeaway is the differential toxicity of the metabolites. TFE is a potent hepatotoxin, while TFAA is significantly less so. The ratio of TFE to TFAA produced varies considerably across species, which explains the observed differences in this compound's toxicity.[1]

Species-Dependent Toxicity

A crucial factor in the preclinical evaluation of this compound was the marked variation in its toxicity among different animal species. This species-specificity is directly linked to the metabolic profile of the drug.

| Species | Primary Metabolite | Observed Toxicity |

| Rodents (Rats, Mice) | 2,2,2-Trifluoroethanol (TFE) | High mortality and severe liver necrosis |

| Dogs | 2,2,2-Trifluoroethanol (TFE) | High toxicity |

| Monkeys (untreated) | Trifluoroacetic Acid (TFAA) | Low toxicity |

| Humans | Trifluoroacetic Acid (TFAA) | Generally low toxicity in clinical use |

Table 1: Species-Dependent Metabolism and Toxicity of this compound [1]

This stark difference in metabolic handling, with humans and monkeys favoring the detoxification pathway to TFAA, explains why the severe toxicity observed in rodents was not a widespread clinical finding. However, the potential for this toxic pathway to be activated under certain conditions was a major concern.

Induction of Hepatic Enzymes

A critical discovery was that the toxicity of this compound could be dramatically increased by the pre-treatment of animals with agents that induce cytochrome P450 enzymes, such as phenobarbital. This induction shifts the metabolic balance towards the production of the highly toxic TFE, leading to massive hepatic necrosis and high mortality rates in species that would otherwise be less susceptible.[1]

dot

Experimental Evidence of Toxicity

A seminal study by Johnston, Cromwell, Eger, and colleagues in 1973 provided critical data on the toxicity of this compound in various animal models.[3] While the full text of this specific publication is not widely available, subsequent reviews and related studies allow for a reconstruction of the key experimental findings.

Experimental Protocols

The toxicity of this compound was typically assessed in studies involving the inhalation of the anesthetic by various animal species, including mice, rats, and dogs. A common experimental design involved the following steps:

-

Animal Models: Male and female animals of different species (e.g., Sprague-Dawley rats, Swiss-Webster mice) were used.

-

Enzyme Induction (where applicable): A subset of animals would be pre-treated with a cytochrome P450 inducer, such as phenobarbital, typically administered in their drinking water for a specified period before this compound exposure.

-

Anesthetic Exposure: Animals were placed in inhalation chambers and exposed to a controlled concentration of this compound for a defined duration.

-

Observation: Post-exposure, animals were monitored for clinical signs of toxicity and mortality was recorded.

-

Histopathology: At the end of the observation period, or upon death, tissues (primarily liver and kidney) were collected, fixed in formalin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

Quantitative Data from Animal Studies

| Animal Model | Treatment | Key Findings |

| Mice (Swiss-Webster) | This compound anesthesia | Sex-dependent toxicity, with higher mortality in males. |

| Rats | This compound anesthesia after phenobarbital pre-treatment | Massive lethal hepatic necrosis. |

| Dogs | This compound anesthesia | High toxicity. |

Table 2: Summary of Key Animal Toxicity Findings

Histopathological Findings

The primary target organ for this compound-induced toxicity is the liver. Histopathological examination of liver tissue from animals exposed to toxic doses of this compound, particularly after enzyme induction, revealed:

-

Centrilobular Necrosis: Widespread death of hepatocytes in the area surrounding the central vein.

-

Hemorrhage: Bleeding within the liver tissue.

-

Inflammatory Infiltrates: Accumulation of immune cells in response to the tissue damage.

Carcinogenicity and Mutagenicity

The potential carcinogenicity of this compound was a concern, as with any new chemical entity. However, definitive long-term carcinogenicity bioassays conducted by institutions like the National Cancer Institute (NCI) or the National Toxicology Program (NTP) for this compound are not readily found in the public domain. The International Agency for Research on Cancer (IARC) has evaluated volatile anesthetics as a group, but a specific monograph on this compound is not available.

In terms of mutagenicity, a study found that this compound is a promutagen, meaning it can become mutagenic after metabolic activation. It tested positive in the Ames test with Salmonella typhimurium strains TA100 and TA1535 in the presence of a rat liver microsomal fraction (S9). However, the significance of this finding to humans was considered unclear at the time.

The Role of Reactive Intermediates

The metabolism of this compound by cytochrome P450 is now understood to involve the formation of reactive intermediates. The epoxidation of the vinyl moiety can produce a highly reactive epoxide. Furthermore, the oxidation of the trifluoroethyl group proceeds through a radical intermediate.[4] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.

dot

Conclusion

-

Metabolic Bioactivation: this compound is metabolized by cytochrome P450 to the highly toxic 2,2,2-trifluoroethanol.

-

Species-Dependent Toxicity: The metabolic profile and, consequently, the toxicity of this compound vary significantly across species, with rodents being particularly susceptible.

-

Enzyme Induction: The toxicity of this compound is dramatically potentiated by the induction of hepatic microsomal enzymes.

-

Hepatotoxicity: The primary manifestation of this compound toxicity is severe liver damage, characterized by centrilobular necrosis.

The story of this compound serves as a critical case study in drug development, highlighting the indispensable role of thorough metabolic and toxicological profiling, including the investigation of species differences and the impact of enzyme induction. These principles remain fundamental to the safety assessment of all new chemical entities today.

References

- 1. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The toxicity of this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Destruction of cytochrome P-450 by vinyl fluoride, this compound, and acetylene. Evidence for a radical intermediate in olefin oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 2,2,2-Trifluoroethyl Vinyl Ether (Fluroxene): A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl vinyl ether, commonly known as fluroxene, was one of the early halogenated inhalational anesthetics synthesized in 1951 and introduced for clinical use in 1954. Despite its advantages of rapid induction and recovery, its use was discontinued in 1974 due to concerns regarding flammability and organ toxicity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the historical context and pharmacological properties of halogenated ethers.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of a reversible loss of consciousness, analgesia, and muscle relaxation, characteristic of general anesthetics. Its potency as an anesthetic is quantified by the Minimum Alveolar Concentration (MAC), which is the concentration in the alveoli at which 50% of subjects do not move in response to a noxious stimulus.

Anesthetic Potency (MAC)

The MAC of this compound has been determined in several species, demonstrating interspecies variability.

| Species | MAC Value (vol %) | Notes |

| Human | 0.4% | MAC awake, the concentration at which patients open their eyes to command. |

| Dog | 3.5 ± 0.3% | Determined by response to a standard noxious stimulus. |

| Rat | 5.0% | Determined by response to tail clamping.[1] |

Mechanism of Action

The precise molecular mechanism of action for this compound, like other volatile anesthetics, is not fully elucidated but is thought to involve interactions with various ion channels and receptors in the central nervous system. While specific studies on this compound's direct interactions with neuronal targets are limited, the general mechanisms for volatile anesthetics include:

-

Enhancement of Inhibitory Neurotransmission: Potentiation of γ-aminobutyric acid type A (GABA-A) and glycine receptors, leading to increased chloride ion influx and hyperpolarization of neurons.

-

Inhibition of Excitatory Neurotransmission: Inhibition of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, as well as neuronal nicotinic acetylcholine receptors.

-

Modulation of Ion Channels: Effects on voltage-gated sodium, potassium, and calcium channels, altering neuronal excitability and neurotransmitter release.

Pharmacokinetics

The pharmacokinetic profile of an inhalational anesthetic is determined by its uptake, distribution, metabolism, and elimination. These processes are largely governed by the agent's physicochemical properties, such as its solubility in blood and tissues.

Physicochemical Properties and Partition Coefficients

The solubility of an anesthetic in different tissues is described by its partition coefficients. A lower blood/gas partition coefficient is associated with faster induction and emergence from anesthesia.

| Partition Coefficient | Value | Temperature (°C) |

| Blood/Gas | 1.37 | 37 |

| Krebs' Solution/Air | 0.81 | 37 |

| Lipid/Gas | 52 | 25 |

Metabolism and Toxicity

This compound is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system.[2] The metabolism of this compound is a critical determinant of its toxicity, which varies significantly across species. The molecule has two primary sites for metabolic attack: the vinyl group and the 2,2,2-trifluoroethyl group.

-

Vinyl Moiety: Metabolism of the vinyl group leads to the formation of a reactive intermediate that can cause the destruction of the heme prosthetic group of CYP450 enzymes.[3]

-

Trifluoroethyl Moiety: Oxidation of the trifluoroethyl group produces trifluoroethanol (TFE) and trifluoroacetic acid (TFAA). The relative production of these metabolites is species-dependent and correlates with toxicity. TFE is associated with significant toxicity, including hepatotoxicity. In species where TFE is the major metabolite (e.g., rodents, dogs), this compound exhibits high toxicity. In humans and monkeys, where TFAA is the predominant metabolite, toxicity is lower.

The induction of CYP450 enzymes, for example by pretreatment with phenobarbital, can enhance the toxicity of this compound.

Figure 1: Metabolic pathways of this compound.

Systemic Effects

Cardiovascular System

This compound generally produces minor depression of ventricular function in healthy individuals.[4] However, in patients with underlying cardiac conditions, such as aortic valvular disease, even low concentrations of this compound can cause a significant depression of stroke volume.[4] Studies on isolated rat heart muscle have demonstrated a direct negative inotropic effect.[1]

| Parameter | Change with this compound (at 4.6 vol %) |

| Peak Developed Isometric Tension | ↓ 29%[1] |

| Maximum Rate of Tension Development | ↓ 24%[1] |

| Vmax (unloaded muscle) | Unaltered[1] |

| Maximum Force (Po) | ↓ 15-27%[1] |

| Work and Power | ↓ 15-27%[1] |

Central Nervous System

This compound produces a dose-dependent depression of the central nervous system, leading to anesthesia. The specific effects on cerebral blood flow, intracranial pressure, and neuronal activity have not been as extensively studied as those of more modern anesthetics.

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC)

Objective: To determine the concentration of this compound that prevents movement in 50% of subjects in response to a noxious stimulus.

General Protocol (adapted for canines):

-

Animal Preparation: Healthy adult dogs are anesthetized with this compound delivered via a calibrated vaporizer in 100% oxygen. The animals are intubated and mechanically ventilated to maintain normocapnia. Core body temperature is maintained at 37°C.

-

Anesthetic Equilibration: The end-tidal concentration of this compound is maintained at a constant level for at least 15-20 minutes to ensure equilibration between the alveoli, blood, and brain.

-

Noxious Stimulus: A standardized noxious stimulus, such as a tail clamp or electrical stimulation, is applied for a defined duration (e.g., 60 seconds).

-

Response Assessment: The animal's response is observed. A positive response is defined as a gross, purposeful movement of the head or limbs.

-

Bracketing Method: The end-tidal concentration of this compound is incrementally increased or decreased for subsequent animals (or after a suitable washout period in the same animal) to bracket the concentration at which a response occurs. The MAC is calculated as the mean of the lowest concentration that prevents movement and the highest concentration that permits movement.

Determination of Blood/Gas Partition Coefficient

Objective: To determine the relative solubility of this compound in blood compared to air at a constant temperature.

General Protocol (Gas Chromatography):

-

Sample Preparation: A known volume of fresh heparinized blood is placed in a sealed vial.

-

Equilibration: A known concentration of this compound vapor is introduced into the vial, and the vial is agitated in a temperature-controlled water bath (e.g., 37°C) until equilibrium is reached between the gas and blood phases.

-

Gas Phase Analysis: A sample of the gas phase is withdrawn and injected into a gas chromatograph (GC) equipped with a suitable column and detector (e.g., flame ionization detector).

-

Calculation: The concentration of this compound in the gas phase is determined from a standard curve. The concentration in the blood phase is calculated by mass balance. The blood/gas partition coefficient is the ratio of the concentration in the blood to the concentration in the gas phase.

Figure 2: Preclinical evaluation workflow for an inhalational anesthetic.

Conclusion

2,2,2-Trifluoroethyl vinyl ether (this compound) represents an important chapter in the history of anesthetic development. While its clinical use was short-lived due to safety concerns, its study provided valuable insights into the metabolism and toxicity of halogenated ethers. The significant interspecies differences in its toxicity underscore the importance of thorough preclinical evaluation of drug metabolism. This technical guide has summarized the key pharmacological data for this compound, providing a resource for researchers interested in the structure-activity relationships and metabolic pathways of volatile anesthetics. Further investigation into the specific molecular targets of this compound could provide a more complete understanding of its anesthetic and toxic effects.

References

- 1. This compound and isolated heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An investigation into the hepatic cytochrome P-450 catalysed metabolism of the anaesthetic this compound (2,2,2-trifluoroethyl vinyl ether) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [this compound as an anesthetic agent in patients with cardiac disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of anesthetics on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Metabolism Studies of Fluroxene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a volatile anesthetic that was introduced for clinical use in 1954 but was later withdrawn from the market in 1974 due to concerns about its flammability and potential for organ toxicity.[1][2] The toxicity of this compound is closely linked to its metabolism, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[1][3] In vitro metabolism studies are crucial for understanding the biotransformation of this compound, identifying its metabolites, and elucidating the mechanisms of its toxicity. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in CYP enzymes.[1][4]

This document provides an overview of the in vitro metabolism of this compound, including its metabolic pathways and protocols for conducting relevant experiments.

Metabolic Pathways of this compound

The in vitro metabolism of this compound is primarily an oxidative process mediated by cytochrome P450 enzymes.[1][3] The metabolism of this compound proceeds via two main pathways, targeting the trifluoroethyl and vinyl moieties of the molecule.

-

Metabolism of the Trifluoroethyl Moiety: This pathway leads to the formation of two major metabolites: 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[3] The relative ratio of these two metabolites can vary between species, which is believed to be a factor in the observed species-specific toxicity of this compound.[3]

-

Metabolism of the Vinyl Moiety: The vinyl group of this compound is also a target of metabolic enzymes. This pathway is associated with the destruction of the heme prosthetic group of cytochrome P450 enzymes, leading to a decrease in their activity.[3]

While the involvement of the broader cytochrome P450 family is established, specific isoforms responsible for this compound metabolism have not been definitively identified in the available literature. However, studies on other fluorinated ether anesthetics strongly suggest the involvement of CYP2E1 .[5][6][7][8] It is also known that cytochrome P-448 is not involved in the metabolism of this compound.[1]

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

For context, a summary of typical parameters evaluated in in vitro metabolism studies is provided in the table below. Researchers investigating this compound would aim to populate such a table with experimental data.

| Parameter | Description | Typical Units |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. Reflects enzyme-substrate affinity. | µM |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | pmol/min/mg protein |

| CLint (Intrinsic Clearance) | The intrinsic ability of the liver to metabolize a drug, calculated as Vmax/Km. | µL/min/mg protein |

| t1/2 (Half-life) | The time required for the concentration of the drug to be reduced by half. | min |

Experimental Protocols

The following are generalized protocols for conducting in vitro metabolism studies of this compound using rat liver microsomes. These should be adapted and optimized based on specific experimental goals and available resources.

Microsomal Stability Assay

This assay determines the rate at which this compound is metabolized by liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Materials:

-

This compound

-

Rat liver microsomes (commercially available or prepared in-house)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

Incubator or water bath at 37°C

-

LC-MS/MS or GC-MS for analysis

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, rat liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound should be low enough to ensure first-order kinetics (typically below the expected Km).

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the concentration of remaining this compound in the supernatant using a validated LC-MS/MS or GC-MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the half-life (t1/2 = -0.693/slope). Intrinsic clearance can then be calculated from the half-life.

Caption: Workflow for a microsomal stability assay.

Metabolite Identification and Profiling

This experiment aims to identify the metabolites of this compound formed by liver microsomes.

Objective: To identify the major metabolites of this compound, such as TFE and TFAA.

Materials:

-

Same as for the microsomal stability assay, but with a higher concentration of this compound to generate sufficient quantities of metabolites for detection.

-

Analytical standards for suspected metabolites (TFE, TFAA) if available.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and structural elucidation.

Protocol:

-

Incubation: Follow steps 1-3 of the microsomal stability assay protocol, but use a higher concentration of this compound and a longer incubation time (e.g., 60-120 minutes) to allow for significant metabolite formation.

-

Reaction Quenching and Sample Preparation: Follow steps 5 and 6 of the microsomal stability assay.

-

Analysis: Analyze the samples using LC-MS/MS or GC-MS.

-

Metabolite Profiling: Compare the chromatograms of the incubated samples with a control sample (without NADPH or without this compound) to identify peaks corresponding to metabolites.

-

Metabolite Identification: Characterize the potential metabolites by examining their mass spectra, including the parent ion and fragmentation patterns. Accurate mass measurements can be used to predict the elemental composition.

-

Confirmation: If analytical standards are available, compare the retention times and mass spectra of the suspected metabolites with those of the standards for confirmation.

-

Conclusion

The in vitro metabolism of this compound is a critical area of study for understanding its toxicity. The protocols and information provided here offer a framework for researchers to investigate the biotransformation of this compound. While detailed quantitative data for this compound is sparse in the literature, the described methodologies can be applied to generate such data, which would be invaluable for a more complete understanding of the metabolic fate of this compound. Further research is warranted to definitively identify the specific CYP450 isoforms involved in this compound metabolism and to fully characterize its metabolic profile.

References

- 1. An investigation into the hepatic cytochrome P-450 catalysed metabolism of the anaesthetic this compound (2,2,2-trifluoroethyl vinyl ether) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]

- 3. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Generation and Characterization of CYP2E1-Overexpressing HepG2 Cells to Study the Role of CYP2E1 in Hepatic Hypoxia-Reoxygenation Injury [mdpi.com]

- 8. Hepatic, Extrahepatic and Extracellular Vesicle Cytochrome P450 2E1 in Alcohol and Acetaminophen-Mediated Adverse Interactions and Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Fluroxene Toxicity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a halogenated ether that was formerly used as an inhalational anesthetic. Its use was discontinued due to concerns about its toxicity, particularly hepatotoxicity and nephrotoxicity, observed in animal studies.[1][2] Understanding the mechanisms of this compound toxicity is crucial for risk assessment of related halogenated compounds. This document provides detailed application notes and experimental protocols for studying this compound-induced toxicity in animal models, focusing on rodent models such as rats and mice.

The toxicity of this compound is primarily attributed to its metabolism by cytochrome P450 enzymes, particularly CYP2E1.[1][3] This metabolic activation leads to the formation of reactive intermediates, including 2,2,2-trifluoroethanol (TFE), which is believed to be the main mediator of the observed toxic effects.[2][4] These toxic metabolites can induce cellular damage through mechanisms such as oxidative stress, leading to apoptosis and necrosis in target organs, primarily the liver and kidneys.[1][5]

Animal Models

Rats and mice are the most commonly used animal models for studying the toxicity of halogenated hydrocarbons like this compound.[6][7] Species- and even strain-specific differences in metabolism and susceptibility to toxicity are well-documented, making the choice of model critical for the study design.[8][9]

Recommended Animal Models:

-

Rats: Wistar and Sprague-Dawley rats are frequently used in general toxicology studies.[10][11]

-

Mice: Swiss Webster and C57BL/6 mice are common choices for toxicological research.[12]

Data Presentation: Quantitative Toxicity Data

| Compound | Species | Route of Administration | LD50 | Reference |

| 2,2,2-Trifluoroethanol (TFE) | Rat | Intraperitoneal | 210 mg/kg | [4] |

| 2,2,2-Trifluoroethanol (TFE) | Rat | Oral | 210 - 440 mg/kg (depending on deuteration) | [13] |

| 2,2,2-Trifluoroethanol (TFE) | Mouse | Oral | 366 mg/kg | [14] |

| 2,2,2-Trifluoroethanol (TFE) | Mouse | Intraperitoneal | 210 mg/kg | [14] |

| 2,2,2-Trifluoroethanol (TFE) | Hamster | Intraperitoneal | 350 mg/kg | [14] |